molecular formula C23H24N2O5 B2406824 ethyl 4-[(6-hydroxy-2-oxo-7-phenyl-2H-chromen-4-yl)methyl]piperazine-1-carboxylate CAS No. 859108-80-8

ethyl 4-[(6-hydroxy-2-oxo-7-phenyl-2H-chromen-4-yl)methyl]piperazine-1-carboxylate

Cat. No.: B2406824
CAS No.: 859108-80-8
M. Wt: 408.454
InChI Key: ARXJJTDXXSSQTQ-UHFFFAOYSA-N
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Description

ethyl 4-[(6-hydroxy-2-oxo-7-phenyl-2H-chromen-4-yl)methyl]piperazine-1-carboxylate is a complex organic compound that belongs to the class of chromenyl piperazine derivatives This compound is characterized by the presence of a chromenyl group, a piperazine ring, and an ethyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-[(6-hydroxy-2-oxo-7-phenyl-2H-chromen-4-yl)methyl]piperazine-1-carboxylate typically involves multiple steps:

    Formation of the Chromenyl Moiety: The chromenyl group can be synthesized through the condensation of salicylaldehyde with an appropriate phenylacetic acid derivative under acidic conditions.

    Piperazine Ring Introduction: The piperazine ring is introduced via nucleophilic substitution reactions, where a suitable piperazine derivative reacts with the chromenyl intermediate.

    Esterification: The final step involves the esterification of the carboxyl group with ethanol in the presence of a catalyst such as sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes:

    Temperature Control: Maintaining optimal temperatures to ensure complete reactions.

    Catalyst Use: Employing catalysts to accelerate reaction rates.

    Purification Techniques: Utilizing techniques such as recrystallization and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

ethyl 4-[(6-hydroxy-2-oxo-7-phenyl-2H-chromen-4-yl)methyl]piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

    Oxidation Products: Ketones, aldehydes.

    Reduction Products: Alcohols.

    Substitution Products: Alkylated or acylated derivatives.

Scientific Research Applications

ethyl 4-[(6-hydroxy-2-oxo-7-phenyl-2H-chromen-4-yl)methyl]piperazine-1-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, anticancer, and antimicrobial agent.

    Biological Research: Used in studies involving enzyme inhibition and receptor binding.

    Pharmacology: Investigated for its potential therapeutic effects and pharmacokinetics.

    Industrial Applications: Utilized in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of ethyl 4-[(6-hydroxy-2-oxo-7-phenyl-2H-chromen-4-yl)methyl]piperazine-1-carboxylate involves its interaction with specific molecular targets:

    Enzyme Inhibition: It may inhibit enzymes involved in inflammatory pathways.

    Receptor Binding: It can bind to specific receptors, modulating their activity and leading to therapeutic effects.

    Pathways Involved: The compound may affect signaling pathways related to cell proliferation, apoptosis, and immune response.

Comparison with Similar Compounds

ethyl 4-[(6-hydroxy-2-oxo-7-phenyl-2H-chromen-4-yl)methyl]piperazine-1-carboxylate can be compared with other chromenyl piperazine derivatives:

    Similar Compounds: this compound, this compound.

    Uniqueness: This compound’s unique combination of functional groups provides distinct pharmacological properties and potential therapeutic applications.

Properties

IUPAC Name

ethyl 4-[(6-hydroxy-2-oxo-7-phenylchromen-4-yl)methyl]piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O5/c1-2-29-23(28)25-10-8-24(9-11-25)15-17-12-22(27)30-21-14-18(20(26)13-19(17)21)16-6-4-3-5-7-16/h3-7,12-14,26H,2,8-11,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARXJJTDXXSSQTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)CC2=CC(=O)OC3=CC(=C(C=C23)O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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